molecular formula C17H16N2O2 B5200510 5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide

5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide

Cat. No. B5200510
M. Wt: 280.32 g/mol
InChI Key: WFZVCGQWUGNFTR-UHFFFAOYSA-N
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Description

5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a derivative of pyrrolidine, which is a five-membered heterocyclic organic compound.

Mechanism of Action

The mechanism of action of 5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide is primarily based on its ability to inhibit the activity of DPP-4. This enzyme plays a crucial role in the regulation of blood glucose levels by breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide are primarily related to its ability to inhibit DPP-4. In animal studies, this compound has been shown to increase insulin secretion and improve glucose tolerance. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide in lab experiments is its potent inhibitory activity against DPP-4. This makes it an ideal compound for studying the role of this enzyme in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide. One area of research is the development of more potent and selective inhibitors of DPP-4 based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other diseases such as cancer and inflammatory disorders. Additionally, the role of this compound in modulating the gut microbiome and its potential impact on overall health is an area of growing interest.

Synthesis Methods

The synthesis of 5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide is a multistep process that involves the reaction of pyrrolidine with various reagents. One of the most common methods of synthesizing this compound is through the reaction of pyrrolidine with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-diphenylmethylpyrrolidine-2,5-dione, which is then treated with ammonia to produce 5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide.

Scientific Research Applications

5-oxo-N,1-diphenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its ability to act as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

5-oxo-N,1-diphenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZVCGQWUGNFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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